molecular formula C18H23N3O4S B1677649 Phentolamine mesylate CAS No. 65-28-1

Phentolamine mesylate

Cat. No. B1677649
CAS RN: 65-28-1
M. Wt: 377.5 g/mol
InChI Key: OGIYDFVHFQEFKQ-UHFFFAOYSA-N
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Description

Phentolamine Mesylate is the mesylate salt of a synthetic imidazoline with alpha-adrenergic antagonist activity . It is used in the treatment of hypertension and hypertensive emergencies, pheochromocytoma, vasospasm of Raynaud Disease and frostbite, clonidine withdrawal syndrome, impotence, and peripheral vascular disease .


Synthesis Analysis

A method for synthesizing Phentolamine Mesylate involves the reaction of phentolamine with methylsulfonic acid at 80°C. The mixture is then cooled to 0°C, and left for 8 hours for precipitation and crystallization .


Molecular Structure Analysis

The molecular formula of Phentolamine Mesylate is C18H23N3O4S . The IUPAC name is 3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;methanesulfonic acid . The molecular weight is 377.5 g/mol .


Chemical Reactions Analysis

Phentolamine Mesylate has been found to have a significant impact on the effectiveness of different local anesthetics and vasoconstrictors . It has been shown to reduce the duration of anesthesia in various studied groups .


Physical And Chemical Properties Analysis

Phentolamine Mesylate is a white or off-white, odorless crystalline powder . Its solutions are acid to litmus. It is freely soluble in water and in alcohol, and slightly soluble in chloroform . It melts at about 178°C .

Scientific Research Applications

Ophthalmology

Phentolamine Mesylate has been used in the field of Ophthalmology .

Application

It’s used in the form of eye drops to improve vision and image quality for patients with severe night vision disturbances (DLD) .

Method of Application

In a placebo-controlled, randomized, double-masked clinical trial, adult patients with severe DLD were given either one dose of Phentolamine Mesylate Ophthalmic Solution (PMOS) or placebo .

Results

The pupil diameter of PMOS-treated subjects decreased significantly, and contrast sensitivity improved significantly post-treatment at various spatial frequencies . PMOS also demonstrated improvements in the numbers of letters read for mesopic and photopic, high- and low-contrast visual acuity .

Stomatology

Phentolamine Mesylate is used in the field of Stomatology .

Application

It’s used for the reversal of soft tissue anesthesia and the associated functional deficits resulting from a local dental anesthetic .

Method of Application

Phentolamine Mesylate for reversing local anesthesia is available as an intraoral submucosal injection .

Results

Phentolamine Mesylate was found to be effective in reducing the duration of local anesthetic-induced soft-tissue numbness and its associated functional deficits .

Pharmaceutical Formulations

Phentolamine Mesylate is used in the analysis of pharmaceutical formulations .

Application

It’s used as a pharmaceutical reference standard for the determination of the analyte in pharmaceutical formulations by chemiluminescence technique .

Method of Application

A poly (4-aminobenzene sulfonic acid)-modified glassy carbon electrode (p-ABSA/GCE) was fabricated by electropolymerization .

Results

Phentolamine Mesylate can produce a sensitive well-defined anodic peak current at p-ABSA/GCE .

Reducing Anesthesia Duration

Phentolamine Mesylate is used to reduce the duration of anesthesia .

Application

It’s used to accelerate reversal of soft-tissue anesthesia and the associated functional deficits .

Method of Application

Phentolamine Mesylate is administered in the same area as a local anesthetic .

Results

Phentolamine Mesylate was found to be efficacious and safe in reducing the duration of local anesthetic-induced soft-tissue numbness and its associated functional deficits .

Cardiovascular Diseases

Phentolamine Mesylate is used in the field of cardiovascular diseases .

Application

It’s used for the control of hypertensive emergencies, most notably due to pheochromocytoma . It also has usefulness in the treatment of cocaine-induced cardiovascular complications .

Method of Application

Phentolamine Mesylate is administered intravenously or intramuscularly .

Results

Phentolamine Mesylate helps in vasodilation due to α1 blockade . It causes a relaxation of systemic vasculature, leading to hypotension . This hypotension is sensed by the baroreceptor reflex, which results in increased sympathetic nerve firing on the heart, releasing norepinephrine .

Erectile Dysfunction

Phentolamine Mesylate is used in the field of Urology .

Application

It’s used for the treatment of erectile dysfunction .

Method of Application

Phentolamine Mesylate is administered by injection into the penis (intracavernosal), which increases blood flow to the penis, resulting in an erection .

Results

Phentolamine Mesylate was found to be efficacious and safe for the treatment of erectile dysfunction . It enhances depressed left ventricular function in patients with increased left ventricular filling pressure after myocardial infarction .

Anesthesia

Phentolamine Mesylate is used in the field of Anesthesia .

Application

It’s used for the reversal of local anesthesia, particularly in dentistry, reducing the duration of anesthesia and the associated functional deficits .

Method of Application

Phentolamine Mesylate is administered in the same area as a local anesthetic .

Results

Phentolamine Mesylate was found to be effective in reducing the duration of local anesthetic-induced soft-tissue numbness and its associated functional deficits .

Diagnostic Testing for Pheochromocytoma

Phentolamine Mesylate is used in the field of Endocrinology .

Application

It’s used in the diagnosis of pheochromocytoma, a rare tumor of the adrenal glands .

Method of Application

Phentolamine Mesylate is used in a diagnostic test known as the Phentolamine blocking test . This test is most reliable in detecting pheochromocytoma in patients with sustained hypertension .

Results

The test helps in the diagnosis of pheochromocytoma, aiding in the appropriate treatment of the condition .

Future Directions

Phentolamine Mesylate has shown promise in treating nerve injuries and denervation-induced muscle atrophy following peripheral nerve injury . It has also been found to be effective in reducing the persistence of anesthesia duration on the lower lip and tongue, with infrequent adverse effects of little clinical significance . Further Phase 3 studies should be conducted to further evaluate its potential to treat these conditions .

properties

IUPAC Name

3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O.CH4O3S/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-5(2,3)4/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIYDFVHFQEFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50-60-2 (Parent)
Record name Phentolamine mesilate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60215315
Record name Phentolamine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855630
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Phentolamine mesylate

CAS RN

65-28-1
Record name Phentolamine methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phentolamine mesilate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phentolamine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phentolamine mesilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.549
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PHENTOLAMINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7543E5K9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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